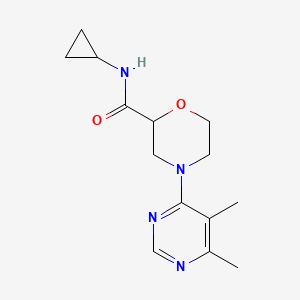![molecular formula C9H10BrN5S B12266254 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole](/img/structure/B12266254.png)
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole is a heterocyclic compound that features a unique combination of pyrazole, azetidine, and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring followed by the introduction of the azetidine and thiadiazole moieties. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Shares the pyrazole ring but lacks the azetidine and thiadiazole moieties.
1,3,4-thiadiazole: Contains the thiadiazole ring but lacks the pyrazole and azetidine moieties.
Azetidine derivatives: Compounds with the azetidine ring but different substituents.
Uniqueness
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole is unique due to its combination of three different heterocyclic rings, which can confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H10BrN5S |
|---|---|
Molecular Weight |
300.18 g/mol |
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H10BrN5S/c10-8-1-12-15(5-8)4-7-2-14(3-7)9-13-11-6-16-9/h1,5-7H,2-4H2 |
InChI Key |
LOINUNREZRHLQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NN=CS2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12266171.png)
![N,N-dimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12266183.png)
![4-methoxy-2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B12266184.png)
![[1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B12266190.png)
![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12266205.png)
![4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12266208.png)
![N-[(4-bromophenyl)methyl]-6-cyclopropyl-5-fluoropyrimidin-4-amine](/img/structure/B12266222.png)
![9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine](/img/structure/B12266223.png)


![4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline](/img/structure/B12266241.png)
![5-chloro-N-[1-(5-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12266248.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12266249.png)
![2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12266258.png)
